![molecular formula C19H16N4O3S B2815460 Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209181-39-4](/img/structure/B2815460.png)

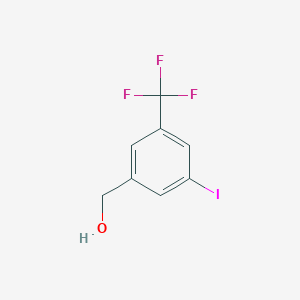

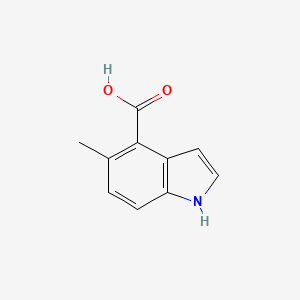

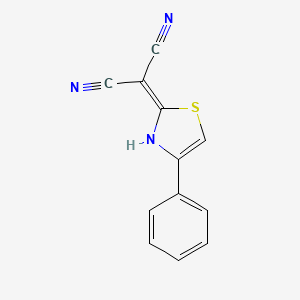

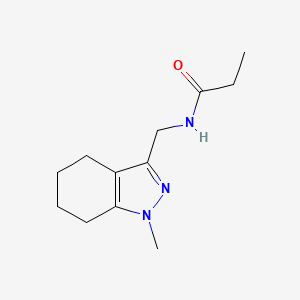

Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzothiazole derivative, which is a class of compounds known for their various biological activities . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .科学的研究の応用

Antimicrobial and Anticancer Activities

Antimicrobial Applications

Various derivatives of benzo[d]thiazol-2-yl compounds have been synthesized and evaluated for their antimicrobial activities. These compounds have shown variable and modest activity against a range of bacterial and fungal strains. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antimicrobial activity, underscoring the potential of these scaffolds in developing new antimicrobial agents (Khalid et al., 2016).

Anticancer Applications

The synthesis of 1,2,4-oxadiazole derivatives and their anticancer activities against different cancer cell lines have been investigated. Compounds containing the benzo[d]thiazol moiety exhibited promising anticancer activity, with some derivatives showing equipotent activity to known anticancer drugs against colon, colorectal, breast, and prostate cancer cell lines (Vaidya et al., 2020).

Anti-mycobacterial Chemotypes

Compounds based on the benzo[d]thiazol-2-yl scaffold have been identified as new anti-mycobacterial chemotypes. A study involving the synthesis and biological evaluation of thirty-six benzo[d]thiazole-2-carboxamides revealed several compounds with potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, presenting a promising avenue for tuberculosis treatment development (Pancholia et al., 2016).

Synthetic Methodology

Novel synthetic approaches for heterocyclic compounds involving benzo[d]thiazol derivatives have been explored, offering new pathways for the synthesis of complex molecules with potential biological activities. For instance, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction facilitated the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, demonstrating the versatility of these compounds in synthetic organic chemistry (Reddy et al., 2012).

作用機序

Target of Action

The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target suggests potential anti-tubercular activity.

Mode of Action

The compound likely interacts with its target, DprE1, through a process of molecular docking . This interaction may inhibit the function of DprE1, thereby disrupting the synthesis of the bacterial cell wall and inhibiting the growth of M. tuberculosis .

Biochemical Pathways

The compound’s action primarily affects the cell wall biosynthesis pathway of M. tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell lysis and death of the bacteria .

Pharmacokinetics

Similar benzothiazole derivatives have been synthesized and studied for their in vitro and in vivo activity

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting cell wall biosynthesis, the compound causes bacterial cell lysis and death . This suggests potential utility as an anti-tubercular agent.

特性

IUPAC Name |

1,3-benzothiazol-2-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-19(18-20-13-4-1-2-6-15(13)27-18)23-9-7-12(8-10-23)16-21-22-17(26-16)14-5-3-11-25-14/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSLIVCKWTXSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

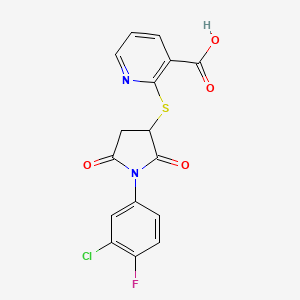

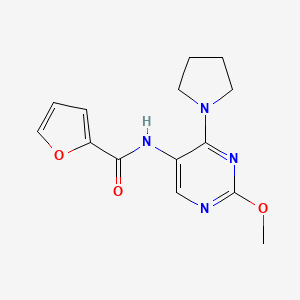

![1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2815392.png)